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molecular formula C10H20N2O B8737143 N-(3-(Dimethylamino)-2,2-dimethylpropyl)acrylamide CAS No. 20166-75-0

N-(3-(Dimethylamino)-2,2-dimethylpropyl)acrylamide

Cat. No. B8737143
M. Wt: 184.28 g/mol
InChI Key: ZZSGYARVLIMPBM-UHFFFAOYSA-N
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Patent
US04582933

Procedure details

Proceeding as in Example 1, 130 g 3-dimethylamino-2,2-dimethylpropylamine; 72 g acrylic acid; 3 g copper acetate; and 2 g 85% phosphoric acid were mixed. 130.5 g (71%) N-(3-dimethylamino-2,2-dimethylpropyl)acrylamide was isolated.
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
catalyst
Reaction Step Three
Quantity
2 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:9])[CH2:3][C:4]([CH3:8])([CH3:7])[CH2:5][NH2:6].[C:10](O)(=[O:13])[CH:11]=[CH2:12]>C([O-])(=O)C.[Cu+2].C([O-])(=O)C.P(=O)(O)(O)O>[CH3:1][N:2]([CH3:9])[CH2:3][C:4]([CH3:8])([CH3:7])[CH2:5][NH:6][C:10](=[O:13])[CH:11]=[CH2:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
130 g
Type
reactant
Smiles
CN(CC(CN)(C)C)C
Step Two
Name
Quantity
72 g
Type
reactant
Smiles
C(C=C)(=O)O
Step Three
Name
Quantity
3 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
Step Four
Name
Quantity
2 g
Type
catalyst
Smiles
P(O)(O)(O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(CC(CNC(C=C)=O)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 130.5 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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